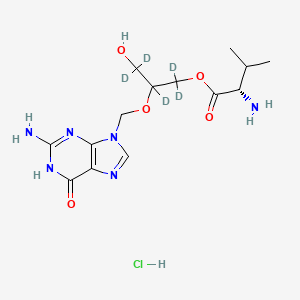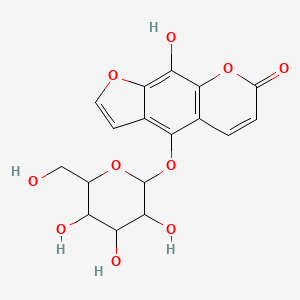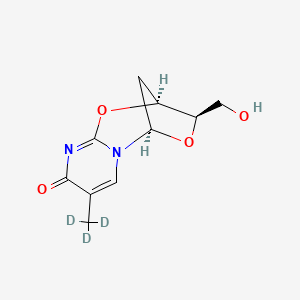
Valganciclovir-d5 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valganciclovir-d5 Hydrochloride is a deuterated form of Valganciclovir Hydrochloride, an antiviral medication primarily used to treat cytomegalovirus infections in patients with compromised immune systems, such as those with acquired immunodeficiency syndrome or organ transplant recipients . This compound is often used as an internal standard in mass spectrometry for the quantification of Valganciclovir .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Valganciclovir-d5 Hydrochloride is synthesized by incorporating deuterium atoms into the Valganciclovir molecule. The synthesis involves the esterification of ganciclovir with deuterated valine, followed by the formation of the hydrochloride salt . The reaction conditions typically involve the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and validation of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Valganciclovir-d5 Hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound is hydrolyzed by intestinal and hepatic esterases to release ganciclovir.
Phosphorylation: Once converted to ganciclovir, it undergoes phosphorylation by viral and cellular kinases.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using esterases.
Phosphorylation: Involves viral kinase HCMV UL97 and cellular kinases.
Major Products Formed
Ganciclovir: The primary product formed after the hydrolysis of this compound.
Ganciclovir Triphosphate: Formed after subsequent phosphorylation, which inhibits viral DNA synthesis.
Wissenschaftliche Forschungsanwendungen
Valganciclovir-d5 Hydrochloride is widely used in scientific research, particularly in the following areas:
Wirkmechanismus
Valganciclovir-d5 Hydrochloride is a prodrug that is rapidly converted to ganciclovir by intestinal and hepatic esterases . Ganciclovir is then phosphorylated to ganciclovir triphosphate by viral kinase HCMV UL97 and cellular kinases . Ganciclovir triphosphate inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate, leading to the termination of viral DNA elongation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ganciclovir: The active form of Valganciclovir-d5 Hydrochloride after hydrolysis.
Acyclovir: Another antiviral medication used to treat herpes simplex virus infections.
Famciclovir: An antiviral drug used to treat herpes zoster and herpes simplex virus infections.
Uniqueness
This compound is unique due to its deuterated form, which makes it an ideal internal standard for mass spectrometry . This allows for more accurate quantification of Valganciclovir in various samples, enhancing the reliability of analytical methods.
Eigenschaften
Molekularformel |
C₁₄H₁₈D₅ClN₆O₅ |
|---|---|
Molekulargewicht |
395.85 |
Synonyme |
2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl-d5 Ester L-Valine Hydrochloride; RS 079070-194-d5; Ro 107-9070/194-d5; Valcyte-d5; (S)-Valganciclovir-d5 Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




pyrimidin-2-one](/img/structure/B1150522.png)
![(2,8,16-Trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate](/img/structure/B1150523.png)

